molecular formula C6H13N3O B1297472 Piperidine-4-carbohydrazide CAS No. 42596-58-7

Piperidine-4-carbohydrazide

Cat. No. B1297472
CAS RN: 42596-58-7
M. Wt: 143.19 g/mol
InChI Key: ARKTVCBOWGYYFS-UHFFFAOYSA-N
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Description

Piperidine-4-carbohydrazide is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 . The IUPAC name for this compound is 4-piperidinecarbohydrazide .


Synthesis Analysis

A series of N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide were synthesized by incorporating a hydrazide group in the piperidine moiety . Another series of N’-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides were synthesized starting from ethyl piperidine-4-carboxylate .


Molecular Structure Analysis

The InChI code for Piperidine-4-carbohydrazide is 1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) . This indicates the presence of a piperidine ring with a carbohydrazide functional group attached to the 4th carbon .


Chemical Reactions Analysis

Piperidine-4-carbohydrazide has been used in the synthesis of various derivatives with potential antimicrobial, antioxidant, and anticancer properties . These derivatives were synthesized by incorporating a hydrazide group in the piperidine moiety .


Physical And Chemical Properties Analysis

Piperidine-4-carbohydrazide has a molecular weight of 143.19 . It is recommended to be stored in a refrigerated, dry, cool, and well-ventilated place .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Antimicrobial and Antitubercular Agents

    • A novel series of analogues based on 5- (1- (4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2 H -1,2,4-triazole-3 (4 H )-thione core have been synthesized .
    • These compounds were examined for their potential as antibacterial, antifungal, and antitubercular agents .
    • The structure-activity relationship (SAR) studies of these derivatives clearly indicate the vital role of lipophilicity as a major factor in enhancing the biological activity of these compounds .
  • Antioxidant and Anticancer Studies

    • A series of N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide were synthesized by incorporating hydrazide group in piperidine moiety .
    • The synthesized carbohydrazones were validated for their antioxidant, anticancer, and antimicrobial studies .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • In-silico Molecular Docking, ADMET and DFT Evaluation

    • A series of N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide were synthesized by incorporating hydrazide group in piperidine moiety .
    • The synthesized carbohydrazones were validated for their antioxidant, anticancer and antimicrobial studies .
    • Molecular docking simulations were carried out and the findings demonstrated minimum binding energy for compound 6b against the target protein 3E47 .
    • The In-silico ADMET profile evidenced optimal oral bioavailability data for these compounds .
  • Anticancer Biological Processes

    • Piperine and piperidine can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .
  • Synthesis of Novel Piperidine Fused 5-thioxo-1H-1,2,4-triazoles

    • A novel series of analogues based on 5- (1- (4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2 H -1,2,4-triazole-3 (4 H )-thione core have been synthesized .
    • These compounds were examined for their potential as antibacterial, antifungal, and antitubercular agents .
    • The structure-activity relationship (SAR) studies of these derivatives clearly indicate the vital role of lipophilicity as a major factor in enhancing the biological activity of these compounds .
  • Pharmacological Applications of Synthetic and Natural Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety data sheet for a related compound, N-BOC-Piperidine-4-carbonitrile, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKTVCBOWGYYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332439
Record name piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-4-carbohydrazide

CAS RN

42596-58-7
Record name 4-Piperidinecarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42596-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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